molecular formula C6H13NO3 B13274737 (2R)-2-Amino-4-ethoxybutanoic acid

(2R)-2-Amino-4-ethoxybutanoic acid

Cat. No.: B13274737
M. Wt: 147.17 g/mol
InChI Key: YCSFMOVBARTLBW-RXMQYKEDSA-N
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Description

(2R)-2-Amino-4-ethoxybutanoic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by the presence of an amino group, an ethoxy group, and a butanoic acid backbone, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of diazo compounds, ylides, and carbene intermediates to achieve the desired structure . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of (2R)-2-Amino-4-ethoxybutanoic acid may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-ethoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

(2R)-2-Amino-4-ethoxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-ethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and cellular uptake, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-4-methoxybutanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (2R)-2-Amino-4-propoxybutanoic acid: Contains a propoxy group, leading to different physicochemical properties.

    (2R)-2-Amino-4-butoxybutanoic acid: Features a butoxy group, which can affect its reactivity and applications.

Uniqueness

(2R)-2-Amino-4-ethoxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the ethoxy group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R)-2-amino-4-ethoxybutanoic acid

InChI

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

YCSFMOVBARTLBW-RXMQYKEDSA-N

Isomeric SMILES

CCOCC[C@H](C(=O)O)N

Canonical SMILES

CCOCCC(C(=O)O)N

Origin of Product

United States

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